4-BiPh-MgBr acts as a nucleophile in organic synthesis, reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 14):
-BiPh-MgBr can be used as a precursor for the synthesis of other organometallic compounds containing the biphenyl moiety. These compounds can be further utilized as catalysts or reagents in various organic transformations.
4-Biphenylmagnesium bromide is an organomagnesium compound with the chemical formula . It is classified as a Grignard reagent, which are vital in organic synthesis due to their nucleophilic properties. This compound consists of two biphenyl groups attached to a magnesium atom, which is also bonded to a bromine atom. The presence of the magnesium atom allows for the compound's reactivity in various
4-Biphenylmagnesium bromide is a hazardous material and requires proper handling due to the following reasons:
4-Biphenylmagnesium bromide is known for its versatility in organic synthesis. Key reactions include:
The synthesis of 4-biphenylmagnesium bromide typically involves the reaction of biphenyl with magnesium in an anhydrous solvent such as tetrahydrofuran. The general procedure includes:
This method allows for the efficient production of this Grignard reagent for subsequent use in various organic reactions .
4-Biphenylmagnesium bromide has several applications in organic chemistry:
Interaction studies involving 4-biphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in different chemical environments and its potential applications in synthesizing complex structures. Specific investigations into its interactions with carbonyl compounds or alkyl halides provide insights into optimizing reaction conditions for desired outcomes .
Several compounds share similarities with 4-biphenylmagnesium bromide, particularly within the class of Grignard reagents. Notable similar compounds include:
Compound | Structure Type | Unique Features |
---|---|---|
4-Biphenylmagnesium bromide | Grignard reagent | Two biphenyl groups; versatile nucleophile |
Phenylmagnesium bromide | Grignard reagent | Simpler structure; less steric hindrance |
3-Biphenylmagnesium bromide | Grignard reagent | Positioning affects reactivity |
Benzophenone magnesium bromide | Grignard reagent | Contains ketone; different reactivity |
The unique structure of 4-biphenylmagnesium bromide allows it to engage effectively in synthetic pathways that other similar compounds may not facilitate as efficiently due to steric hindrance or electronic effects .
The magnesium-carbon bond in 4-biphenylmagnesium bromide exhibits pronounced ionic character, with partial negative charge localization on the biphenyl group and positive charge accumulation at the magnesium center [1] [4]. This polarization arises from the electronegativity difference between magnesium (χ = 1.31) and carbon (χ = 2.55), creating a nucleophilic aryl moiety capable of attacking electrophilic substrates. The biphenyl system introduces additional resonance stabilization, as the π-electron cloud delocalizes across both aromatic rings [2] [5].
The Schlenk equilibrium dynamics, critical for understanding Grignard speciation, are modulated by the bulky biphenyl group. Computational models suggest that 4-biphenylmagnesium bromide predominantly exists as monomeric species in tetrahydrofuran (THF) due to steric hindrance, contrasting with simpler aryl Grignards that form dimers [5] [6]. This monomeric preference significantly impacts its reactivity profile.
Table 1: Comparative Bond Parameters in Grignard Reagents
Parameter | Phenylmagnesium Bromide [1] | 4-Biphenylmagnesium Bromide (Calculated) |
---|---|---|
Mg-C Bond Length (Å) | 2.20 | 2.24 ± 0.03 |
Mg-Br Bond Length (Å) | 2.44 | 2.47 ± 0.02 |
C-Mg-Br Bond Angle (°) | 118 | 122 ± 3 |
Torsional Barrier (kcal/mol) | N/A | 8.2 (biphenyl rotation) |
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of 4-biphenylmagnesium bromide [5]. The highest occupied molecular orbital (HOMO) localizes primarily on the biphenyl π-system (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the magnesium center (-1.8 eV). This orbital configuration facilitates simultaneous nucleophilic attack through the aromatic system and electrophilic interactions at the metal center.
Ab initio molecular dynamics simulations demonstrate solvent coordination dynamics in THF. The magnesium center maintains an average coordination number of 3.8, with frequent ligand exchange between bromide and solvent molecules [5]. The biphenyl group's rotational barrier (8.2 kcal/mol) creates a dynamic equilibrium between planar and twisted conformations, influencing reaction selectivity.
The conjugated π-system of the biphenyl group interacts with magnesium's valence orbitals through hyperconjugation. Symmetry-adapted linear combinations of the biphenyl's π-orbitals create:
This mixing generates three-center molecular orbitals extending across Mg-C(1)-C(4'), as described by the linear combination:
$$ \Psi = c1\phi{Mg} + c2\phi{C(1)} + c3\phi{C(4')} $$
where coefficients c~2~ and c~3~ dominate (0.72 and 0.65, respectively), indicating substantial charge delocalization [5]. The resulting orbital structure explains the compound's enhanced stability compared to phenyl analogs, with a calculated HOMO-LUMO gap of 3.5 eV versus 4.1 eV for phenylmagnesium bromide [1] [5].
Frontier molecular orbital analysis predicts regioselectivity in carbonyl additions. The biphenyl HOMO (-5.3 eV) preferentially interacts with carbonyl LUMOs (-1.2 to -1.5 eV), following the Klopman-Salem equation:
$$ \Delta E = \frac{qA qB}{R{AB}} + 2\sum (ci^A cj^B \beta{ij})^2 / (Ei - Ej) $$
Where the second term dominates in 4-biphenylmagnesium bromide due to strong orbital overlap [5]. This favors attack at carbonyl carbons with largest LUMO coefficients, typically aldehydes > ketones > esters.
Steric maps generated from MM3 force field calculations show the biphenyl group creates a 140° reaction cone with 3.8 Å lateral exclusion zones. This geometric constraint directs incoming electrophiles to para positions on the distal phenyl ring [2] [5].
DFT transition state analysis for benzaldehyde addition reveals a two-step mechanism:
Microkinetic modeling predicts 89% yield for benzophenone formation at 298 K, matching experimental data within 3% error [5] [6]. For cross-coupling reactions, NBO analysis identifies charge transfer (0.25 e^-) from magnesium to palladium d-orbitals as the rate-determining factor [4] [5].
Theoretical Hammett correlations for substituted biphenyl Grignards follow the equation:
$$ \log(k/k0) = 2.1\sigma^- + 0.3\sigmaR $$
Indicating dominant resonance effects in transition states [5]. QSAR models using WHIM descriptors accurately predict reaction rates (R^2^ = 0.94) for 24 substrate variations [5].